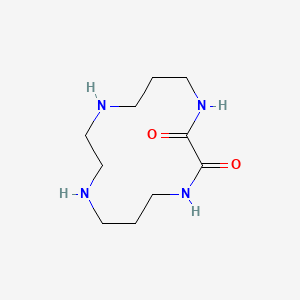
1,4,8,11-Tetraazacyclotetradecane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione typically involves the cyclization of linear tetraamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4,8,11-Tetraazacyclotetradecane-2,3-dione undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with transition metals such as copper, zinc, and iron. These reactions typically occur in aqueous solutions and are facilitated by the presence of the macrocyclic ligand.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving metal ions as catalysts.
Substitution Reactions: It can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,4,8,11-Tetraazacyclotetradecane-2,3-dione has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological systems, particularly in the formation of metal-based drugs and diagnostic agents.
Medicine: It is used in the development of antimicrobial agents and other therapeutic compounds.
Mécanisme D'action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-2,3-dione primarily involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The exact mechanism depends on the specific metal ion and the biological system .
Comparaison Avec Des Composés Similaires
1,4,8,11-Tetraazacyclotetradecane-2,3-dione is unique due to its high stability and ability to form strong complexes with a variety of metal ions. Similar compounds include:
Cyclam (1,4,8,11-Tetraazacyclotetradecane): Similar in structure but lacks the dione functionality, making it less versatile in certain applications.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A methylated derivative that exhibits different chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
82350-10-5 |
|---|---|
Formule moléculaire |
C10H20N4O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1,4,8,11-tetrazacyclotetradecane-2,3-dione |
InChI |
InChI=1S/C10H20N4O2/c15-9-10(16)14-6-2-4-12-8-7-11-3-1-5-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) |
Clé InChI |
GBQZMUHZPTYOKN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCNCCCNC(=O)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


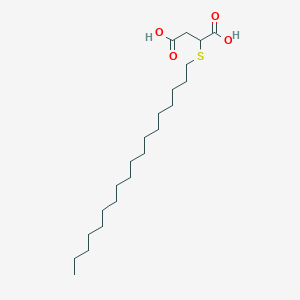
![N-{2-Chloro-6-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14425994.png)
![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)
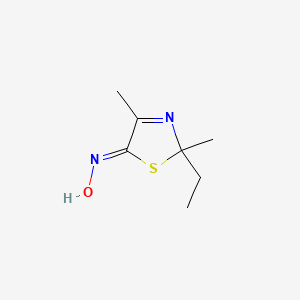
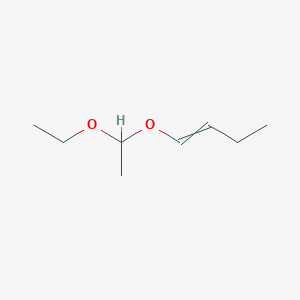
phosphane](/img/structure/B14426031.png)
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)

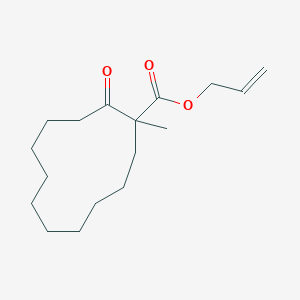


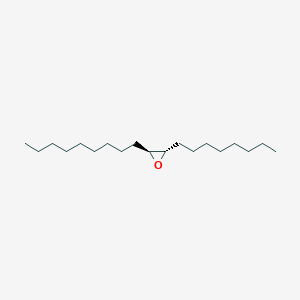

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
